molecular formula C7H8N4 B078167 4-(Dimethylamino)pyrimidine-5-carbonitrile CAS No. 14246-91-4

4-(Dimethylamino)pyrimidine-5-carbonitrile

Cat. No.: B078167
CAS No.: 14246-91-4
M. Wt: 148.17 g/mol
InChI Key: DKUWBQWMCSAZHX-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H8N4 This compound is characterized by a pyrimidine ring substituted with a dimethylamino group at the 4-position and a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)pyrimidine-5-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and cyanide sources.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using automated systems to ensure consistency and purity. These methods may include the use of high-pressure reactors and continuous flow systems to optimize yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Dimethylamino)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison: 4-(Dimethylamino)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency as a tyrosine kinase inhibitor and has shown promising results in anticancer research .

Properties

IUPAC Name

4-(dimethylamino)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11(2)7-6(3-8)4-9-5-10-7/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUWBQWMCSAZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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